
3,5-Dichloro-6-ethylpyrazine-2-carboxamide
Overview
Description
3,5-Dichloro-6-ethylpyrazine-2-carboxamide is a chemical compound with the molecular formula C7H7Cl2N3O and a molecular weight of 220.06 g/mol It is a derivative of pyrazine, characterized by the presence of two chlorine atoms and an ethyl group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide typically involves the reaction of 2,6-dichloropyrazine with ethylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve a multi-step process starting from readily available raw materialsThe final step involves the formation of the carboxamide group through amidation reactions .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-6-ethylpyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Pyrazine oxides.
Reduction: Amino derivatives of pyrazine.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
3,5-Dichloro-6-ethylpyrazine-2-carboxamide serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for multiple chemical reactions, including:
- Substitution Reactions : The chlorine atoms can be replaced with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reaction Type | Example Reagents | Products |
---|---|---|
Substitution | Amines | Amino-substituted pyrazines |
Reduction | Lithium aluminum hydride | Alcohols or aldehydes |
Oxidation | Hydrogen peroxide | Pyrazine N-oxides |
Biological Applications
Research has indicated that this compound possesses several biological activities:
- Antimicrobial Activity : Studies have shown that this compound exhibits effectiveness against various microbial strains. It may inhibit microbial proteins, contributing to its antimicrobial properties.
- Anticancer Properties : Preliminary investigations suggest cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The mechanism often involves apoptosis induction in malignant cells.
Activity Type | Target Organisms/Cells | Mechanism of Action |
---|---|---|
Antimicrobial | Various microbial strains | Inhibition of protein synthesis |
Anticancer | HepG2, MCF-7 | Induction of apoptosis |
Medicinal Chemistry
There is ongoing research into the potential use of this compound in drug development. Its ability to modulate enzyme activity positions it as a candidate for therapeutic applications in cancer treatment.
Industrial Applications
In the industrial sector, this compound is utilized in the production of agrochemicals and specialty chemicals. Its reactivity allows for the development of various formulations that can enhance agricultural productivity.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL.
Case Study 2: Anticancer Activity
In vitro studies published in the Journal of Medicinal Chemistry revealed that derivatives of this compound exhibited selective cytotoxicity against HepG2 cells with an IC50 value of 25 µM. Further mechanistic studies indicated that these compounds induce apoptosis via the mitochondrial pathway.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-6-ethylpyrazine-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloropyrazine-2-carboxamide
- 3,5-Dichloro-2-methylpyrazine
- 3,5-Dichloropyrazine-2-carbaldehyde
- 3,5-Dichloro-6-ethylpyrazine-2-carboxylic acid
Uniqueness
3,5-Dichloro-6-ethylpyrazine-2-carboxamide is unique due to the presence of both chlorine atoms and an ethyl group on the pyrazine ring, which imparts distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
3,5-Dichloro-6-ethylpyrazine-2-carboxamide is a chemical compound with significant potential in various biological applications. Its unique structure, characterized by a pyrazine ring substituted with two chlorine atoms, an ethyl group, and a carboxamide functional group, has made it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and research findings.
- Molecular Formula : C7H7Cl2N3O
- Molecular Weight : 221.04 g/mol
- CAS Number : 1883347-30-5
The exact mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, contributing to its observed biological activities .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various microbial strains. Its halogenated structure enhances its antimicrobial properties compared to non-halogenated analogs.
- Anticancer Properties : Preliminary studies suggest that this compound may serve as an intermediate in the synthesis of anticancer drugs like Gilteritinib, which targets specific cancer cell lines .
- Kinase Inhibition : It has been reported to possess inhibitory activity against kinases such as EML4-ALK and c-Met, which are implicated in hyperproliferative diseases and cancer .
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Effective against various microbial strains | |
Anticancer | Potential precursor for anticancer drugs | |
Kinase Inhibition | Inhibits EML4-ALK and c-Met kinases |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria. The compound was particularly effective at lower concentrations compared to its non-halogenated counterparts.
Case Study 2: Anticancer Activity
In vitro assays were conducted to assess the anticancer potential of derivatives synthesized from this compound. The derivatives exhibited cytotoxic effects on cancer cell lines, indicating that modifications to the parent compound could enhance its therapeutic efficacy.
Comparison with Similar Compounds
The biological activity of this compound can be compared with related compounds:
Compound Name | Similarity | Key Features |
---|---|---|
3,5-Dichloropyrazine-2-carboxylic acid | 0.78 | Lacks ethyl group; contains a carboxylic acid instead |
3,6-Dichloropyrazine-2-carboxylic acid | 0.77 | Different chlorine positioning; lacks ethyl group |
5-Chloro-6-methylpyrazine-2-carboxylic acid | 0.75 | Contains methyl instead of ethyl; different activity |
Properties
IUPAC Name |
3,5-dichloro-6-ethylpyrazine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3O/c1-2-3-5(8)12-6(9)4(11-3)7(10)13/h2H2,1H3,(H2,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIXLCQPYRNBEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(C(=N1)C(=O)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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